

An In-depth Technical Guide to 4-(Difluoromethoxy)phenylacetonitrile

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Compound of Interest

4-

Compound Name: (Difluoromethoxy)phenylacetonitrile

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This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **4-(Difluoromethoxy)phenylacetonitrile**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

4-(Difluoromethoxy)phenylacetonitrile, identified by the CAS number 41429-16-7, is an aromatic nitrile featuring a difluoromethoxy group at the para position of the phenyl ring.^[1] This unique structural motif significantly influences the compound's physicochemical properties and biological activity in derivative molecules.

Molecular Identity and Weight

Identifier	Value
IUPAC Name	2-(Difluoromethoxy)phenylacetonitrile
CAS Number	41429-16-7
Molecular Formula	C ₉ H ₇ F ₂ NO ^{[2][3]}
Molecular Weight	183.15 g/mol ^{[2][3]}

Physicochemical Data

Property	Value
Boiling Point	262.4 °C[4]
Density	1.213 g/cm³[4]

Molecular Structure Visualization

The two-dimensional chemical structure of **4-(Difluoromethoxy)phenylacetonitrile** is depicted below, illustrating the arrangement of the phenyl ring, the difluoromethoxy group, and the acetonitrile moiety.

Figure 1: Molecular structure of **4-(Difluoromethoxy)phenylacetonitrile**.

Synthesis of **4-(Difluoromethoxy)phenylacetonitrile**

The synthesis of **4-(Difluoromethoxy)phenylacetonitrile** typically involves the nucleophilic substitution of a cyanide group for a halide on the benzylic carbon of a 4-(difluoromethoxy)benzyl halide precursor.[1] While a specific, detailed experimental protocol for this exact compound is not readily available in the provided search results, the following procedure is a representative method adapted from the synthesis of structurally similar phenylacetonitriles, such as p-methoxyphenylacetonitrile.

Representative Experimental Protocol

Objective: To synthesize **4-(Difluoromethoxy)phenylacetonitrile** from 4-(Difluoromethoxy)benzyl bromide.

Materials:

- 4-(Difluoromethoxy)benzyl bromide
- Sodium cyanide (NaCN)
- Acetone (anhydrous)
- Sodium iodide (NaI, catalytic amount)

- Benzene
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

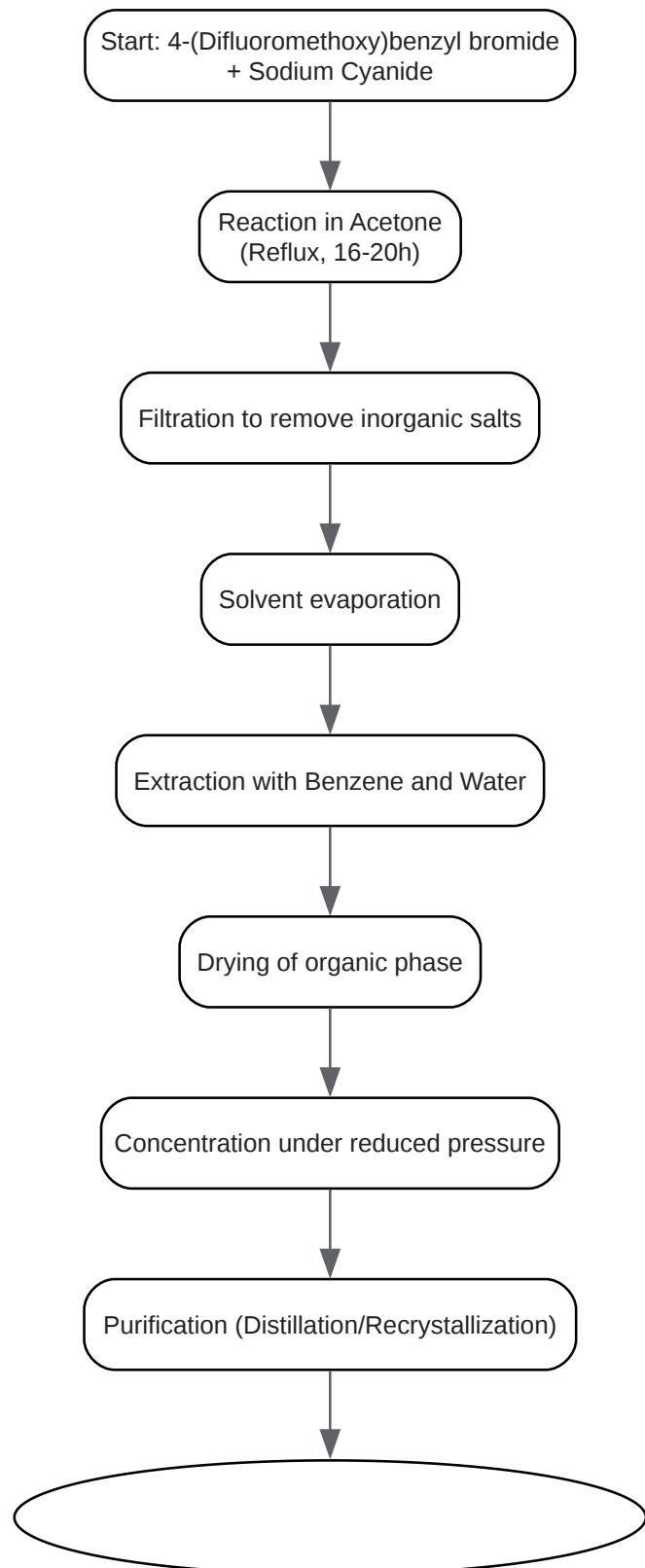
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-(Difluoromethoxy)benzyl bromide (1.0 eq), finely powdered sodium cyanide (1.5 eq), and a catalytic amount of sodium iodide.
- **Solvent Addition:** Add anhydrous acetone to the flask to create a stirrable slurry.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 16-20 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

- Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
- Extraction: Dissolve the resulting residue in benzene and transfer it to a separatory funnel. Wash the organic layer with water to remove any remaining inorganic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **4-(Difluoromethoxy)phenylacetonitrile**.
- Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain the final product of high purity.

Safety Precautions: This procedure involves highly toxic materials such as sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-(Difluoromethoxy)phenylacetonitrile**.

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